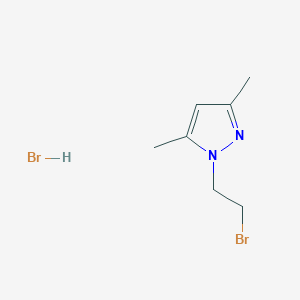
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide” is a chemical compound that likely belongs to the class of organic compounds known as halogenated heterocycles . The “1H-pyrazole” part of the name suggests that it contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The “3,5-dimethyl” indicates that there are methyl groups attached to the 3rd and 5th positions of this ring. The “1-(2-Bromoethyl)” part suggests that a 2-Bromoethyl group is attached to the 1st position of the pyrazole ring .
科学的研究の応用
Green Synthesis Approaches
A study demonstrated a clean one-pot synthesis of tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting an environmentally friendly method for synthesizing complex molecules that could be related to the broader class of pyrazole derivatives (Jin et al., 2004).
Structural Characterization
Another research focused on the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, including those similar to 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, through X-ray crystallography and CPMAS NMR, offering insights into the molecular and crystal structures of these compounds (Foces-Foces et al., 1997).
Anticancer Activity
The synthesis and evaluation of anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were discussed, presenting the potential therapeutic applications of pyrazole derivatives (Metwally et al., 2016).
Catalysis and Microwave Irradiation
Research on sodium bromide catalyzed one-pot synthesis of tetrahydrobenzo[b]pyrans under microwave irradiation and solvent-free conditions shows the catalytic applications of bromide salts, which could be relevant to reactions involving this compound derivatives (Devi & Bhuyan, 2004).
Kinetic and Mechanistic Studies
A kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions with ultrasound application provides insights into the reaction mechanisms and kinetics of pyrazole formation, relevant to understanding the reactivity of this compound (Wang et al., 2015).
特性
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYWGHAVLYWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
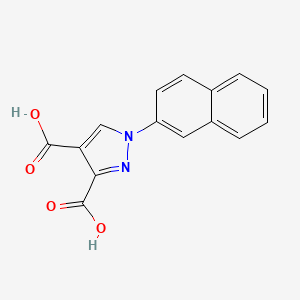

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)


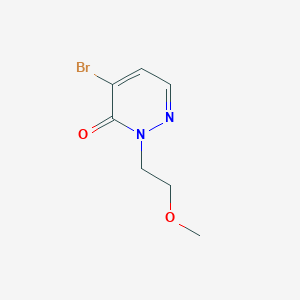
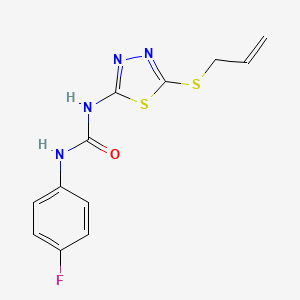

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)
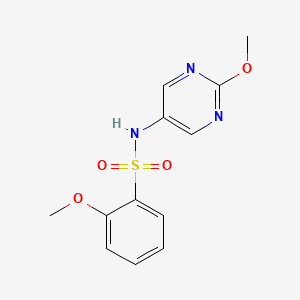

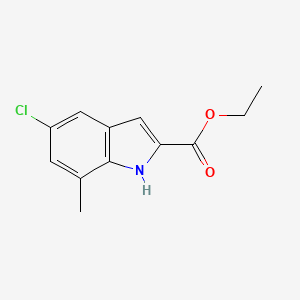
![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
